6-Chloro-2-ethyl-5-methylpyrimidin-4-amine
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Overview
Description
6-Chloro-2-ethyl-5-methylpyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C7H10ClN3 . It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine typically involves the chlorination of 2-ethyl-5-methylpyrimidin-4-amine. One common method includes the reaction of 2-ethyl-5-methylpyrimidin-4-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination reactions using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide (NaOH), and a solvent, such as ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory activities .
Industry: The compound is used in the production of agrochemicals and materials science. It is a key intermediate in the synthesis of pesticides and other agricultural chemicals .
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets involved can vary depending on the derivative and its intended use .
Comparison with Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but differs in the position of the ethyl and methyl groups.
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine: Another similar compound with variations in the position of the chlorine and amino groups.
Uniqueness: 6-Chloro-2-ethyl-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for targeted modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C7H10ClN3 |
---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
6-chloro-2-ethyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-10-6(8)4(2)7(9)11-5/h3H2,1-2H3,(H2,9,10,11) |
InChI Key |
AZYSPDABCYYXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)C)N |
Origin of Product |
United States |
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